molecular formula C10H11Cl B3058588 1-(Chloromethyl)-2,3-dihydro-1H-indene CAS No. 90320-62-0

1-(Chloromethyl)-2,3-dihydro-1H-indene

Cat. No.: B3058588
CAS No.: 90320-62-0
M. Wt: 166.65 g/mol
InChI Key: DSLYTYVEQREUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a partially saturated indene backbone (a fused benzene and cyclopentane ring) substituted with a chloromethyl (-CH2Cl) group at the 1-position. This structure confers unique reactivity due to the interplay between the aromatic benzene ring, the strained cyclopentane moiety, and the electron-withdrawing chlorine atom. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its chloromethyl group enables nucleophilic substitution reactions, making it valuable for functionalizing larger molecular frameworks .

Key physicochemical properties include:

  • Molecular formula: C10H11Cl
  • Molecular weight: 166.65 g/mol
  • Structural features: Planar aromatic ring fused to a non-aromatic cyclopentane ring, with a reactive chloromethyl substituent.

Properties

CAS No.

90320-62-0

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-(chloromethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Cl/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2

InChI Key

DSLYTYVEQREUFZ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1CCl

Canonical SMILES

C1CC2=CC=CC=C2C1CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(chloromethyl)-2,3-dihydro-1H-indene are best contextualized by comparing it to analogous derivatives of the 2,3-dihydro-1H-indene scaffold. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound -CH2Cl at position 1 C10H11Cl Reactive intermediate for alkylation; precursor in drug synthesis (e.g., rasagiline analogs) .
1-Benzyl-2,3-dihydro-1H-indene (5n) -CH2C6H5 at position 1 C16H16 Stabilized via benzyl group; used in materials science for polymerization studies .
1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene -CF2 and -NO2 at positions 1 and 6 C9H7F2NO2 Gem-difluorination enhances metabolic stability; explored in antitumor agent development .
Methyl-2,3-dihydro-1H-indene -CH3 at position 1 C10H12 Simpler alkyl derivative; distinguishable via MS fragmentation (m/z 117) compared to tetrahydronaphthalene .
N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) Sulfonamide and urea groups at positions 5 and 1 C16H14ClN3O3S Antineoplastic activity; dose-limiting methemoglobinemia due to aromatic nitro reduction .
Diaporindenes A–D 1,4-Benzodioxan moiety fused to dihydroindene Varies Natural products with anti-inflammatory activity (IC50: 4.2–9.0 μM against NO production) .

Key Comparative Insights

Reactivity and Synthetic Utility :

  • The chloromethyl derivative’s -CH2Cl group facilitates nucleophilic substitutions (e.g., SN2 reactions), enabling linkage to amines or thiols in drug synthesis . In contrast, the benzyl analog (5n) exhibits enhanced steric bulk, favoring applications in polymer chemistry .
  • Gem-difluoro derivatives (e.g., 1,1-difluoro-6-nitro) demonstrate reduced metabolic degradation due to fluorine’s electronegativity, making them promising for prolonged-action pharmaceuticals .

Analytical Differentiation :

  • Methyl-2,3-dihydro-1H-indene is distinguishable from 1,2,3,4-tetrahydronaphthalene via mass spectrometry: it fragments to m/z 117 (loss of -CH3), whereas tetrahydronaphthalene forms m/z 104 (ethene loss) .

Biological Activity :

  • LY186641 (sulfonamide-urea derivative) shows dose-dependent antineoplastic effects but induces methemoglobinemia, highlighting the toxicity risks of aromatic nitro groups in vivo .
  • Diaporindenes A–D , with fused benzodioxan moieties, exhibit anti-inflammatory effects, underscoring the role of oxygenated substituents in modulating bioactivity .

Natural vs. Synthetic Derivatives :

  • Natural dihydroindene derivatives (e.g., diaporindenes) often feature complex oxygenation patterns absent in synthetic analogs, correlating with their ecological roles as fungal defense metabolites .

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